molecular formula C3H6O2<br>C3H6O2<br>CH3CH2COOH B7760956 Propionic Acid CAS No. 90990-11-7

Propionic Acid

Cat. No.: B7760956
CAS No.: 90990-11-7
M. Wt: 74.08 g/mol
InChI Key: XBDQKXXYIPTUBI-UHFFFAOYSA-N
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Description

Propionic Acid (CH₃CH₂COOH), also known as propanoic acid, is a short-chain fatty acid that serves as a critical reagent in diverse research applications. It is a colorless, oily liquid with a pungent odor and a pKa of 4.88, exhibiting typical carboxylic acid behavior . In microbiological and biochemical research, this compound is widely studied for its antimicrobial properties against mold and some bacteria, making it a key compound for investigating food and feed preservation mechanisms . It also plays a fundamental role in metabolic studies, particularly as a product of anaerobic fermentation by bacteria such as Propionibacterium freudenreichii and Propionibacterium acidipropionici . Researchers value its function in the Wood-Werkman cycle, and it is a crucial intermediate in the study of gut microbiome dynamics and short-chain fatty acid (SCFA) physiology, where it influences energy metabolism, inflammation, and gut barrier function . Beyond life sciences, this compound is an important intermediate in chemical synthesis research. It is utilized in studies focused on the production of polymers like cellulose acetate propionate (CAP), the synthesis of herbicides, pharmaceuticals, and artificial flavors, and the formation of various esters for solvents and plasticizers . This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDQKXXYIPTUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2, Array, CH3CH2COOH
Record name PROPIONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7573
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name PROPIONIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name PROPIONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806
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Record name propionic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Propionic_acid
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Related CAS

557-28-8 (zinc salt)
Record name Propionic acid [NF]
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DSSTOX Substance ID

DTXSID8025961, DTXSID001015846
Record name Propionic acid
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Record name Fatty acids, C3-24
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Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Propionic acid is a colorless liquid with a sharp rancid odor. Produces irritating vapor. (USCG, 1999), Liquid; Other Solid, Colourless or slightly yellowish, oily liquid with a slightly pungent odour, Colorless, oily liquid with a pungent, disagreeable, rancid odor. [Note: A solid below 5 degrees F.]; [NIOSH], Liquid, OILY COLOURLESS LIQUID WITH PUNGENT ODOUR., oily liquid/slightly pungent, rancid odour, Colorless, oily liquid with a pungent, disagreeable, rancid odor., Colorless, oily liquid with a pungent, disagreeable, rancid odor. [Note: A solid below 5 °F.]
Record name PROPIONIC ACID
Source CAMEO Chemicals
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propanoic acid
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Record name PROPIONIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Propionic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Record name Propionic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PROPIONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Propionic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/5/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name PROPIONIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/687
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propionic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0529.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

285.3 °F at 760 mmHg (NTP, 1992), 141.1 °C, 141 °C, 286 °F
Record name PROPIONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7573
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propanoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03766
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPIONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name PROPIONIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/687
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propionic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0529.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

130 °F (NTP, 1992), 52 °C, 126 °F (52 °C) (Closed cup), 54 °C c.c., 57 °C o.c., 126 °F
Record name PROPIONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7573
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propionic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/609
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PROPIONIC ACID
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1192
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPIONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PROPIONIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/687
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propionic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0529.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), For more Solubility (Complete) data for PROPIONIC ACID (6 total), please visit the HSDB record page., Sol in alcohol, ether, chloroform., Miscible with ethanol; soluble in diethyl ether; slightly soluble in chloroform, In water, 1.0X10+6 mg/L at 25 °C /miscible/, 1000.0 mg/mL, Solubility in water: very good, miscible with water, alcohol, organic solvents, Miscible
Record name PROPIONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7573
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propanoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROPIONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1192
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PROPIONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Propionic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/5/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Propionic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0529.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.995 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.993 g/cu cm at 20 °C, DENSITY OF SATURATED AIR: 1.02 (AIR= 1), Critical density: 0.315 g/ml, Relative density (water = 1): 0.99, 0.993-0.997 (20°/20°), 0.99
Record name PROPIONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7573
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPIONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1192
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPIONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Propionic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/5/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name PROPIONIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/687
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propionic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0529.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.56 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.56 (Air = 1), Relative vapor density (air = 1): 2.6, 2.56
Record name PROPIONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7573
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPIONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1192
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPIONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PROPIONIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/687
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

2.9 mmHg at 68 °F ; 10 mmHg at 103.5 °F (NTP, 1992), 3.53 [mmHg], Vapor pressure: 3.3 mm Hg at 27.6 °C, Vapor pressure: 20 mmHg at 125 °F, 3.53 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 390, 3 mmHg
Record name PROPIONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7573
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propionic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/609
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PROPIONIC ACID
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Color/Form

Colorless, oily liquid [Note: A solid below 5 degrees F], Clear, colorless liquid

CAS No.

79-09-4, 68937-68-8, 68990-37-4
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Melting Point

-6.7 °F (NTP, 1992), -21.5 °C, -20.7 °C, -21 °C, -6.7 °F, 5 °F
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Scientific Research Applications

Food Preservation

Antimicrobial Agent

  • Propionic acid is widely recognized as a food preservative, particularly in baked goods and dairy products. It inhibits the growth of molds and certain bacteria at concentrations between 0.1% and 1% by weight, making it effective in extending the shelf life of products such as bread, cheese, and tortillas .
  • The FDA classifies this compound as "Generally Recognized As Safe" (GRAS), allowing its use in food applications without stringent regulatory hurdles .

Mechanism of Action

  • PA acts by disrupting the cell membrane integrity of microorganisms, leading to their death or inhibition of growth. This property is especially beneficial in preventing spoilage in food items that are prone to mold contamination .

Agricultural Applications

Livestock Feed Additive

  • Approximately half of the global production of this compound is utilized in animal feed as a preservative. It is often used in the form of ammonium propionate to enhance feed stability and prevent spoilage .
  • Additionally, PA is added to poultry litter and drinking water for livestock to improve gut health and reduce pathogenic bacteria .

Herbicides

  • This compound derivatives are employed as herbicides due to their ability to control both monocotyledonous and dicotyledonous plants. This application underscores its versatility beyond food preservation .

Pharmaceuticals and Health Research

Metabolic Studies

  • Recent studies have explored the effects of this compound on glucose metabolism. Research indicates that PA can influence hormonal responses related to insulin regulation, potentially acting as a metabolic disruptor . In a randomized controlled trial, ingestion of PA led to increased levels of glucagon and norepinephrine under various metabolic conditions .

Neurodevelopmental Research

  • This compound has been investigated for its role in neurodevelopmental conditions such as autism spectrum disorders (ASD). Studies suggest that PA may induce mitochondrial dysfunction, which is linked to neurodevelopmental abnormalities .

Industrial Uses

Chemical Intermediate

  • In industrial settings, this compound serves as a precursor for the synthesis of various chemicals including plastics, dyes, and rubber additives. Its low molecular weight and miscibility with water make it an attractive option for producing plasticizers and stabilizers .

Production Techniques

  • The production of this compound can be achieved through fermentation processes using specific bacteria such as Propionibacterium freudenreichii. Advances in metabolic engineering have enhanced yields through optimized fermentation conditions .

Case Studies

StudyFocus AreaFindings
Food Preservation Study Effectiveness in Baked GoodsDemonstrated significant reduction in mold growth when PA was used at concentrations above 0.1% .
Metabolic Effects Research Hormonal ResponsesConsumption of PA led to increased glucagon and norepinephrine levels, suggesting potential implications for metabolic health .
Neurodevelopmental Impact Study ASD ResearchHighlighted the role of mitochondrial dysfunction induced by PA in neurodevelopmental disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Propionic acid shares functional similarities with other carboxylic acids and derivatives. Below is a detailed analysis of its properties and applications relative to analogous compounds.

Acetic Acid (CH₃COOH)

  • Structure and Acidity : Both are short-chain carboxylic acids. This compound (pKa = 4.87) is slightly weaker than acetic acid (pKa = 4.76) due to the electron-donating effect of its additional methyl group, which stabilizes the conjugate base less effectively .
  • Applications : While acetic acid is widely used in vinegar and vinyl acetate production, this compound is preferred in baked goods and animal feed preservation due to its lower volatility and higher antimicrobial efficacy at neutral pH .

Butanoic Acid (CH₃CH₂CH₂COOH)

  • Structure and Properties: Butanoic acid has an extra methylene group, increasing its hydrophobicity and reducing solubility in water compared to this compound. Its pKa (4.83) is similar, but its higher molecular weight (88.11 g/mol vs. 74.08 g/mol) affects diffusion rates in biological systems .
  • Applications: Both acids serve as preservatives, but butanoic acid is more commonly used in perfumes and esters (e.g., butyl acetate). This compound’s lower chain length makes it more suitable for water-based formulations .

Valproic Acid (C₈H₁₆O₂)

  • Metabolic Impact : Unlike this compound, valproic acid is a branched-chain carboxylic acid used as an anticonvulsant. Both compounds inhibit histone deacetylases, but valproic acid is a prenatal risk factor for autism spectrum disorders (ASD) due to its interference with this compound metabolism .
  • Toxicity : Propionic acidemia, a rare metabolic disorder, causes mitochondrial accumulation of propionyl-CoA, whereas valproic acid toxicity arises from hepatic dysfunction .

Sodium Propionate (C₃H₅NaO₂)

  • Derivative Properties: Sodium propionate, a salt of this compound, is water-soluble and non-corrosive, making it ideal for food preservation. It is metabolized efficiently in animals, leaving negligible residues in meat or milk .
  • Efficacy : Compared to this compound, sodium propionate has a higher pH tolerance, extending its use to baked goods without altering taste .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) pKa Solubility (g/100 mL H₂O) Key Applications
This compound 74.08 4.87 ∞ (miscible) Food preservation, polymers
Acetic Acid 60.05 4.76 Vinegar, plastics
Butanoic Acid 88.11 4.83 6.3 Perfumes, esters
Sodium Propionate 96.06 4.87 100 Bakery, feed additives

Table 2: Microbial vs. Chemical Production of this compound

Parameter Microbial Production Chemical Synthesis
Substrate Waste biomass (e.g., apple pomace) Ethylene, propionaldehyde
Yield 0.55 g/g sugar (max) >90% (catalytic processes)
Cost $1.00/kg (optimized media) $0.80–1.20/kg
Environmental Impact Low (biodegradable) High (CO₂ emissions)

Research Findings

  • Metabolic Pathways : this compound is metabolized via the methylcitric acid cycle in bacteria (e.g., Ralstonia eutropha), whereas humans convert it to succinyl-CoA via vitamin B₁₂-dependent enzymes .
  • Industrial Feasibility : Fermentative production requires yields >0.6 g/g sugar to compete with petrochemical routes. Immobilized Propionibacterium in 3D-printed reactors achieved high cell density and productivity .
  • Neurobiological Effects : Rodent studies show this compound induces ASD-like behaviors (e.g., hyperactivity) via glutathione depletion and neuroinflammation, mimicking metabolic disruptions in propionic acidemia .

Biological Activity

Propionic acid (PA), a short-chain fatty acid (SCFA), is primarily recognized for its role in the human gut microbiome and its various biological activities. It is produced through the fermentation of dietary fibers by gut bacteria and has garnered attention for its potential health benefits and physiological effects.

1. Metabolic Effects

Recent studies have highlighted the impact of this compound on glucose metabolism. A pilot study indicated that oral consumption of PA significantly increases levels of glucagon and norepinephrine, which are critical hormones in glucose regulation. Specifically, it was found that:

  • Increased glucagon : PA administration led to a rise in glucagon levels during both resting and euglycemic conditions.
  • Norepinephrine elevation : The hormone norepinephrine also increased significantly, suggesting a potential role in insulin resistance mechanisms .

This inappropriate activation of the insulin counterregulatory network raises concerns about PA's role as a metabolic disruptor, particularly in individuals with metabolic disorders.

2. Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects, particularly in relation to intestinal health. Research shows that PA can modulate the TLR4/NF-κB signaling pathway, which is crucial in mediating inflammatory responses. Key findings include:

  • Intestinal barrier protection : In vitro and in vivo studies suggest that PA helps maintain intestinal barrier integrity by inhibiting lipopolysaccharide (LPS)-induced dysfunction .
  • Cytokine modulation : PA treatment has been associated with reduced levels of pro-inflammatory cytokines, indicating its potential therapeutic role in inflammatory bowel diseases .

3. Neurological Implications

This compound's effects extend to neurological health as well. Studies have shown that PA can induce gliosis and neuro-inflammation, which are critical factors in neurodegenerative diseases. Notable observations include:

  • Increased TNF-α production : Exposure to PA resulted in a significant increase in TNF-α transcription, highlighting its role in inflammatory processes within the nervous system .
  • Impact on neurodevelopment : Research indicates that PA exposure during critical developmental windows may contribute to altered neurodevelopmental outcomes, including behaviors associated with autism spectrum disorders (ASD) .

4. Table of Biological Activities of this compound

Biological ActivityEffect/OutcomeReferences
Glucose MetabolismIncreases glucagon and norepinephrine
Anti-inflammatoryModulates TLR4/NF-κB pathway; reduces cytokines
Intestinal Barrier FunctionProtects against LPS-induced dysfunction
Neurological ImpactInduces gliosis; increases TNF-α
Potential Metabolic DisruptionAlters insulin counterregulatory hormones

Case Study 1: Propionic Acidaemia

A clinical case involving a 5-year-old boy with propionic acidaemia highlighted severe neurological implications from elevated this compound levels. The patient experienced rapid neurological deterioration leading to fatal outcomes due to basal ganglia necrosis, emphasizing the detrimental effects of excess this compound on brain function .

Case Study 2: Dietary Interventions

In a dietary intervention study, participants consuming this compound showed significant alterations in hormonal responses related to glucose metabolism, reinforcing the need for careful consideration of dietary SCFAs in metabolic health management .

Chemical Reactions Analysis

Hydrogenation Reactions

Propionic acid undergoes catalytic hydrogenation to produce propanal and propanol. Key findings include:

2.1 Reaction Kinetics

  • Rate dependence : Insensitive to this compound pressure; 0.6 order in H₂ pressure .

  • Activation barriers : 60 kJ/mol (PdRe/SiO₂) and 75 kJ/mol (PdRe/TiO₂) .

  • Kinetic isotope effects : Inverse (0.79) for this compound reduction; normal (1.6) for propanal hydrogenation .

2.2 Mechanism
this compound forms a propoxy surface intermediate during hydrogenolysis. Density functional theory (DFT) calculations reveal rate-determining hydrogenation steps involving ReOₓ sites .

Oxidation Reactions

Electrocatalytic oxidation of this compound yields ethylene and other organic products.

3.1 Factors Influencing Efficiency

  • Substrate concentration : Faradaic efficiency >50% achieved at ≥2 M initial concentration .

  • pH dependence : Operating above the pKa (~4.88) suppresses oxygen evolution, favoring this compound oxidation .

3.2 Major Products

ProductFaradaic Efficiency (≥2 M PA)Key Reaction Pathway
Ethylene>50%Oxidative decarboxylation
Ethanol~30%Partial reduction
Acetic acidMinorFurther oxidation of ethanol

Thermochemical Data

ReactionΔrH° (kJ/mol)ΔrG° (kJ/mol)Source
C₃H₆O₂ → C₃H₅O₂⁻ + H⁺83.7 ± 1.751.9 ± 5.4
C₃H₆O₂ + C₂H₅OH → C₅H₁₀O₂ + H₂O--

Esterification and Derivative Formation

This compound participates in esterification with alcohols to form esters (e.g., ethyl propionate). This reaction is typical of carboxylic acids .

Biological Production

Produced anaerobically by Propionibacterium spp. via the Wood-Werkman cycle, involving succinate decarboxylation and lactate conversion . Metabolic engineering enhances yields through genetic modifications of key enzymes (e.g., phosphoenolpyruvate carboxylase) .

Reaction Mechanism Insights

7.1 Hell-Volhard-Zelinsky Reaction
α-Halogenation with Br₂/PBr₃ yields 2-bromopropanoic acid, a precursor for amino acid synthesis .

7.2 Electrocatalytic Oxidation Pathways
Ethyl cation intermediates react with deprotonated this compound to form ethyl propanoate, while oxygen evolution competes at lower pH .

Preparation Methods

Strain Selection and Optimization

Propionibacterium acidipropionici ATCC 4875 is the preferred strain for industrial fermentation due to its high acid tolerance and productivity. Using glucose or sucrose as substrates, fed-batch fermentations achieve titers of 70–90 g/L with yields of 0.60 g propionic acid/g glucose. Critical parameters include:

  • pH control : Maintained at 6.5 using NH4OH\text{NH}_4\text{OH}.

  • Nutrient supplementation : Cyanocobalamin (vitamin B12) enhances metabolic flux toward propionate, boosting productivity to 2 g/L/h.

Glycerol as a Low-Cost Substrate

Glycerol, a biodiesel byproduct, offers a sustainable carbon source. Sequential batch fermentation with cell recycling achieves productivity of 1.63 g/L/h at 90 g/L glycerol, surpassing glucose-based systems. Optimal carbon-to-nitrogen (C/N) ratios of 3:1 (glycerol:yeast extract) prevent byproduct accumulation (e.g., succinic acid).

Table 2: Fermentation Performance Metrics

SubstrateStrainProductivity (g/L/h)Yield (g/g)Cost (USD/kg)
GlucoseP. acidipropionici ATCC 48752.00.60<1.00
GlycerolP. acidipropionici DSM 49001.630.740.45

Laboratory-Scale Preparations

Acidification of Calcium Propionate

Calcium propionate (Ca(C2H5COO)2\text{Ca(C}_2\text{H}_5\text{COO)}_2), widely available as food preservative E282, is treated with hydrochloric acid to yield this compound:

Ca(C2H5COO)2+2HCl2C2H5COOH+CaCl2\text{Ca(C}2\text{H}5\text{COO)}2 + 2\text{HCl} \rightarrow 2\text{C}2\text{H}5\text{COOH} + \text{CaCl}2

The azeotropic mixture (17% this compound in water) is distilled and dried with anhydrous sodium sulfate.

Haloform Reaction of Methyl Ethyl Ketone

Reaction of methyl ethyl ketone (CH3COCH2CH3\text{CH}_3\text{COCH}_2\text{CH}_3) with sodium hypochlorite produces sodium propionate:

CH3COCH2CH3+3NaOClCH3CH2COONa+CHCl3\text{CH}3\text{COCH}2\text{CH}3 + 3\text{NaOCl} \rightarrow \text{CH}3\text{CH}2\text{COONa} + \text{CHCl}3

Acidification with H2SO4\text{H}_2\text{SO}_4 followed by distillation yields this compound, though scalability is limited by low concentrations.

Emerging Catalytic Technologies

Heteropolyacid Catalysts

Tungstophosphoric acid (H3PW12O40\text{H}_3\text{PW}_{12}\text{O}_{40}) immobilized on silica gel facilitates continuous-flow oxidation of propanol, achieving 92% conversion at 120°C. Catalyst recycling for 5 cycles retains >85% activity, reducing waste generation.

Electrochemical Synthesis

Pilot-scale electrosynthesis using platinum electrodes in acidic media converts propanol to this compound with 78% Faradaic efficiency. This method avoids stoichiometric oxidants but requires energy input (2.8 kWh/kg).

Economic and Environmental Considerations

Petrochemical methods dominate due to low production costs (0.82 USD/kg), but fermentation routes are closing the gap (1.00 USD/kg). Life-cycle assessments indicate fermentation reduces greenhouse gas emissions by 40% compared to ethylene-based routes. Regulatory approvals for propionates in food (e.g., Codex Alimentarius) further drive demand for bio-based production .

Q & A

Q. Table 1: Comparative Sensitivity of this compound Detection Methods

MethodMatrixLOD (µM)Recovery (%)Reference
GC-MSBlood Plasma0.192 ± 5
HPLC-MSFecal Samples0.0585 ± 7
Enzymatic AssayCell Lysate2.078 ± 10

Q. Table 2: Fermentation Parameters for Propionibacteria

ParameterOptimal RangeImpact on Yield
pH5.5–6.0±15%
Temperature30–37°C±10%
Substrate (Lactose)40–60 g/L+20%
Inoculum Size10⁸ CFU/mL+25%

Key Recommendations for Researchers

  • Data Standardization : Adopt NIH preclinical guidelines for reporting microbial strains, growth media, and statistical methods to enhance reproducibility .
  • Advanced Modeling : Use hybrid kinetic-statistical models (e.g., Bayesian flux balance analysis) to predict this compound dynamics in complex systems .
  • Ethical Compliance : For human studies, ensure IRB approval and explicit inclusion criteria (e.g., microbiome diversity indices) to mitigate selection bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propionic Acid
Reactant of Route 2
Propionic Acid

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